3-Ethoxy-4-hydroxybenzaldehyde semicarbazone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-4-hydroxybenzaldehyde semicarbazone typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with semicarbazide hydrochloride in the presence of an acidic catalyst. The reaction is carried out in an aqueous or alcoholic medium at room temperature. The product is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-4-hydroxybenzaldehyde semicarbazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed:
Oxidation: Formation of 3-ethoxy-4-hydroxybenzoic acid.
Reduction: Formation of 3-ethoxy-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Ethoxy-4-hydroxybenzaldehyde semicarbazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of flavoring agents and fragrances due to its relation to ethylvanillin.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-hydroxybenzaldehyde semicarbazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Antimicrobial Action: Disrupting microbial cell membranes and inhibiting growth.
Comparison with Similar Compounds
3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin): A flavoring agent with similar chemical structure but different functional properties.
4-Hydroxybenzaldehyde: A related compound with a hydroxyl group at the para position.
Vanillin: A widely used flavoring agent with a methoxy group instead of an ethoxy group.
Uniqueness: 3-Ethoxy-4-hydroxybenzaldehyde semicarbazone is unique due to its semicarbazone functional group, which imparts distinct chemical reactivity and potential biological activities compared to its parent compound and other similar molecules.
Properties
CAS No. |
16742-61-3 |
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Molecular Formula |
C10H13N3O3 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C10H13N3O3/c1-2-16-9-5-7(3-4-8(9)14)6-12-13-10(11)15/h3-6,14H,2H2,1H3,(H3,11,13,15)/b12-6+ |
InChI Key |
HMTVQUUAXWCREQ-WUXMJOGZSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)N)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)N)O |
Origin of Product |
United States |
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